molecular formula C9H18BrNO2 B6182390 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide CAS No. 2624140-72-1

2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide

Cat. No. B6182390
CAS RN: 2624140-72-1
M. Wt: 252.1
InChI Key:
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Description

2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide, also known as MPPA·HBr, is an organic compound with a molecular formula of C6H13BrNO2. It is a white, crystalline solid that is soluble in water and ethanol. MPPA·HBr is used in a variety of scientific research applications due to its ability to act as a catalyst. It can be used in the synthesis of a variety of compounds, and has been studied for its potential use in drug delivery systems.

Scientific Research Applications

2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide·HBr has been used in a variety of scientific research applications. It has been studied as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide·HBr is not well understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by facilitating the formation of covalent bonds between reactants. It is also believed to act as a proton donor, which can help to facilitate the formation of new bonds between reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide·HBr are not well understood. It is believed to have minimal toxicity when used in laboratory experiments, but further research is needed to fully understand its potential effects on the body.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide·HBr in laboratory experiments are its low cost and its ability to act as a catalyst in the synthesis of organic compounds. However, there are some limitations to its use. It is not as effective as other catalysts in some reactions, and it can be difficult to separate from other compounds.

Future Directions

There are many potential future directions for research on 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide·HBr. These include further studies on its mechanism of action, its potential use in drug delivery systems, and its potential biochemical and physiological effects. Additionally, further research could be conducted on the development of more efficient methods for the synthesis and separation of 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide·HBr.

Synthesis Methods

2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide·HBr can be synthesized using a variety of methods. The most common method of synthesis involves the reaction of 2-methyl-2-piperidinol with hydrobromic acid in the presence of a base. This reaction produces a mixture of 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide·HBr and 2-methyl-2-piperidinol hydrobromide. The mixture can then be separated by column chromatography, and the desired product can be isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide involves the reaction of 2-methyl-2-(piperidin-2-yl)propanoic acid with hydrobromic acid.", "Starting Materials": [ "2-methyl-2-(piperidin-2-yl)propanoic acid", "hydrobromic acid" ], "Reaction": [ "To a solution of 2-methyl-2-(piperidin-2-yl)propanoic acid in dichloromethane, add hydrobromic acid dropwise with stirring.", "Cool the reaction mixture to 0°C and stir for 1 hour.", "Filter the precipitated product and wash with cold dichloromethane.", "Dry the product under vacuum to obtain 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide." ] }

CAS RN

2624140-72-1

Molecular Formula

C9H18BrNO2

Molecular Weight

252.1

Purity

95

Origin of Product

United States

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